molecular formula C5H6N2O B12436236 (E)-N-(1H-Pyrrol-3-ylmethylidene)hydroxylamine

(E)-N-(1H-Pyrrol-3-ylmethylidene)hydroxylamine

Cat. No.: B12436236
M. Wt: 110.11 g/mol
InChI Key: BYNPPKBMTMCMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(1H-Pyrrol-3-ylmethylidene)hydroxylamine is an organic compound that features a pyrrole ring and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1H-Pyrrol-3-ylmethylidene)hydroxylamine typically involves the condensation of a pyrrole derivative with hydroxylamine. The reaction conditions may include:

    Solvent: Common solvents like ethanol or methanol.

    Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.

    Temperature: Mild to moderate temperatures (e.g., 25-80°C).

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve:

    Continuous flow reactors: To maintain consistent reaction conditions.

    Purification techniques: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1H-Pyrrol-3-ylmethylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: Conversion to nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Reactions at the pyrrole ring or the hydroxylamine group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, or acylating agents.

Major Products

    Oxidation products: Nitroso or nitro compounds.

    Reduction products: Amines.

    Substitution products: Various substituted pyrrole derivatives.

Scientific Research Applications

(E)-N-(1H-Pyrrol-3-ylmethylidene)hydroxylamine may have applications in several fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme mechanisms or as a biochemical probe.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the synthesis of dyes, pigments, or other functional materials.

Mechanism of Action

The mechanism of action for (E)-N-(1H-Pyrrol-3-ylmethylidene)hydroxylamine would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The hydroxylamine group can participate in redox reactions, while the pyrrole ring can engage in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole derivatives: Such as pyrrole-2-carboxaldehyde or pyrrole-3-carboxylic acid.

    Hydroxylamine derivatives: Like N-methylhydroxylamine or N-phenylhydroxylamine.

Uniqueness

(E)-N-(1H-Pyrrol-3-ylmethylidene)hydroxylamine is unique due to the combination of the pyrrole ring and the hydroxylamine group, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

IUPAC Name

N-(1H-pyrrol-3-ylmethylidene)hydroxylamine

InChI

InChI=1S/C5H6N2O/c8-7-4-5-1-2-6-3-5/h1-4,6,8H

InChI Key

BYNPPKBMTMCMDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C1C=NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.